An In-depth Technical Guide to 3-Biphenylacetic Acid: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 3-Biphenylacetic Acid: Properties, Synthesis, and Characterization
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 3-Biphenylacetic Acid in Modern Chemistry
3-Biphenylacetic acid, a notable isomer within the biphenylacetic acid family, represents a core structural motif in medicinal chemistry and materials science. While its isomer, 4-biphenylacetic acid (Felbinac), is more widely known as a topical non-steroidal anti-inflammatory drug (NSAID), the 3-substituted variant offers a distinct stereoelectronic profile for exploration in drug discovery and as a versatile building block for complex organic synthesis.[1] Its structure, featuring a carboxylic acid moiety attached to a biphenyl scaffold at the meta position, provides a unique spatial arrangement that influences its reactivity, physical properties, and biological interactions.
This guide provides an in-depth technical overview of 3-biphenylacetic acid, moving beyond surface-level data to explore the causality behind its chemical behavior. We will cover its core physicochemical properties, detail a robust synthetic methodology, elucidate its spectral signature, and discuss its reactivity and pharmacological context. This document is designed to serve as a practical and authoritative resource for researchers leveraging this compound in their work.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. These properties govern solubility, stability, and interaction with biological systems.
Nomenclature and Structural Identifiers:
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IUPAC Name: 2-([1,1'-Biphenyl]-3-yl)acetic acid[1]
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Common Synonyms: 3-Biphenylylacetic acid, (3-Phenylphenyl)acetic acid[1][2]
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SMILES: C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O[1]
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InChI Key: VLQLJPWPRYUYMK-UHFFFAOYSA-N[1]
The table below summarizes the key quantitative physicochemical data for 3-biphenylacetic acid. These values are critical for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source |
| Molecular Weight | 212.24 g/mol | [1] |
| Appearance | Off-white to beige powder/solid | [3] (Analogue) |
| Melting Point | 159-160 °C (for 4-isomer) | [3][4] |
| pKa (Predicted) | 4.29 ± 0.10 | [3] (Analogue) |
| Solubility | Soluble in DMSO, slightly soluble in methanol and acetonitrile.[3][5] (Analogue) | |
| Water Solubility (Predicted) | 39.27 mg/L at 25 °C | [3] (Analogue) |
Note: Experimental data for the 3-isomer is sparse; therefore, data from the well-characterized 4-isomer (Felbinac, CAS: 5728-52-9) is provided for comparative context where noted.
Synthesis and Manufacturing Pathway
The synthesis of 3-biphenylacetic acid is most efficiently achieved through modern cross-coupling reactions, which offer high yields and functional group tolerance. The Suzuki-Miyaura coupling is the field-proven method of choice for constructing the core biphenyl scaffold.
The causality for this choice rests on the reaction's robustness, the commercial availability of the starting materials, and the typically mild reaction conditions that preserve the sensitive carboxylic acid functionality. The key precursors are 3-bromophenylacetic acid and phenylboronic acid.[2]
Caption: Suzuki-Miyaura coupling workflow for 3-Biphenylacetic acid synthesis.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a self-validating system. Successful coupling is confirmed by the consumption of starting materials (monitored by TLC or LC-MS), and the final product's purity is validated through melting point analysis and spectroscopic characterization as detailed in the next section.
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Reactor Setup: To a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-bromophenylacetic acid (1.0 eq), phenylboronic acid (1.2 eq), and a suitable solvent mixture such as toluene/ethanol (4:1 v/v).
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Degassing: Bubble nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
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Catalyst and Base Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃, 2.5 eq). The base is crucial for activating the boronic acid in the catalytic cycle.
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Reaction: Heat the mixture to reflux (typically 80-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 3-bromophenylacetic acid is consumed (typically 4-12 hours).
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Workup and Isolation:
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
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Wash the organic layer sequentially with water and brine.
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Carefully acidify the aqueous layer with 1M HCl to a pH of ~2. This protonates the carboxylate, making the product insoluble in water and extractable into an organic solvent.
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Extract the product into ethyl acetate (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-biphenylacetic acid.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following sections describe the expected spectral signatures for 3-biphenylacetic acid, providing a benchmark for validating synthetic material.
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
The proton NMR spectrum is predicted to be complex in the aromatic region due to overlapping signals and second-order coupling effects.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.3 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often broad due to chemical exchange. |
| ~7.65 - 7.30 | Multiplet | 9H | Ar-H | Protons of both phenyl rings. The complex multiplet arises from the various electronic environments and spin-spin coupling. |
| ~3.65 | Singlet | 2H | -CH₂- | Methylene protons adjacent to both an aromatic ring and a carbonyl group, appearing as a characteristic singlet. |
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
The carbon NMR spectrum should show 11 distinct signals: 1 for the carbonyl, 1 for the methylene, and 9 for the aromatic carbons (some may overlap).
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~172 ppm: Carboxylic acid carbonyl carbon (C=O).
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~141-126 ppm: Aromatic carbons. The two quaternary carbons involved in the phenyl-phenyl bond will be in this region.
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~40 ppm: Methylene carbon (-CH₂-).
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
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3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid. The broadness is due to hydrogen bonding.
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~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group. This is a highly diagnostic, strong absorption.
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~1600, 1480, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
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~760, 700 cm⁻¹: C-H bending vibrations indicative of mono- and meta-substituted benzene rings.
Mass Spectrometry (MS-EI)
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Molecular Ion (M⁺): A prominent peak at m/z = 212, corresponding to the molecular weight of the compound.[1]
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Key Fragmentation: A significant fragment at m/z = 167, resulting from the loss of the carboxyl group (-COOH, 45 Da). This [M-45]⁺ fragment is characteristic of phenylacetic acids.
Chemical Reactivity and Derivative Formulation
3-Biphenylacetic acid possesses two primary sites of reactivity: the carboxylic acid group and the aromatic biphenyl system. Understanding these allows for its strategic use in further synthesis.
Caption: Key reaction pathways for 3-Biphenylacetic acid.
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Carboxylic Acid Reactions: The carboxyl group is readily converted into esters, amides, and acid chlorides using standard organic chemistry protocols. Amide coupling, for instance, is fundamental in drug development for generating compound libraries.
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Aromatic Ring Reactions: The biphenyl rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The substitution pattern is directed by the existing groups. The phenyl substituent is weakly activating and ortho-, para-directing, while the acetic acid group is weakly deactivating and meta-directing. The outcome of such reactions will be a mixture of isomers, requiring careful analysis and purification.
Pharmacological Context and Mechanism of Action
As a member of the NSAID class, 3-biphenylacetic acid's biological activity is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
By blocking the active site of COX enzymes, biphenylacetic acids prevent the synthesis of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.[1] The specific inhibitory profile (COX-1 vs. COX-2 selectivity) can be influenced by the substitution pattern on the biphenyl ring, making isomeric studies a rich area for drug design.
Caption: Mechanism of action via inhibition of prostaglandin synthesis.
Safety, Handling, and Storage
Proper handling of 3-biphenylacetic acid is essential for laboratory safety. While a specific safety data sheet (SDS) for the 3-isomer is not as common as for the 4-isomer, the hazard profile is expected to be similar due to the shared functional groups.
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GHS Hazard Classification (based on analogue):
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Handling Precautions:
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Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Avoid breathing dust. Wash hands thoroughly after handling.
-
-
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Keep away from strong oxidizing agents and strong bases.
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Conclusion
3-Biphenylacetic acid is a valuable chemical entity with well-defined properties and reactivity. Its synthesis via Suzuki coupling is robust and scalable, and its structure can be unequivocally confirmed through a combination of NMR, IR, and MS techniques. As an analogue of known pharmacologically active compounds, it serves as an important scaffold for research in drug discovery, particularly in the development of novel anti-inflammatory agents. This guide provides the foundational technical knowledge required for its confident and effective use in a research and development setting.
References
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3-Biphenylylacetic acid | C14H12O2 | CID 32153 - PubChem. National Institutes of Health. [Link]
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3-Biphenylylacetic acid | CAS#:23948-77-8. Chemsrc. [Link]
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3-Biphenylacetic acid, 4',5-dimethoxy- | C16H16O4 | CID 39877 - PubChem. National Institutes of Health. [Link]
-
SAFETY DATA SHEET - 4-Biphenylacetic acid. Thermo Fisher Scientific. [Link]
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- 2. 3-Biphenylylacetic acid | CAS#:23948-77-8 | Chemsrc [chemsrc.com]
- 3. 4-Biphenylacetic acid | 5728-52-9 [chemicalbook.com]
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